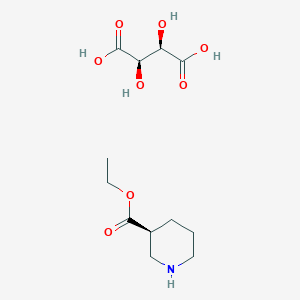

Ethyl (S)-nipecotate L-tartrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (3S)-piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m01/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPGQKZOPPDLNH-QXJKSQRWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCCNC1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167392-57-6, 83602-38-4 | |

| Record name | Ethyl (R)-Nipecotate L-Tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (S)-Nipecotate D-Tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl (S)-nipecotate L-tartrate

This guide provides a comprehensive technical overview of Ethyl (S)-nipecotate L-tartrate, a pivotal chiral building block in modern pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, analytical characterization, and critical applications of this compound, grounding theoretical knowledge in practical, field-proven insights.

Section 1: Core Chemical Identity and Physicochemical Properties

This compound is the L-tartaric acid salt of the (S)-enantiomer of ethyl piperidine-3-carboxylate. The piperidine ring is a prevalent scaffold in numerous centrally active pharmaceuticals, and the specific (S)-stereochemistry at the C3 position is often crucial for desired biological activity. The formation of the tartrate salt provides a stable, crystalline solid that is easier to handle, purify, and store compared to the free base, which is typically an oil.[1][2]

The primary significance of this compound lies in its role as a chiral intermediate. Many biological targets, such as receptors and enzymes, are stereoselective, meaning only one enantiomer of a drug molecule will elicit the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, access to enantiomerically pure starting materials like Ethyl (S)-nipecotate is fundamental to the synthesis of stereochemically defined active pharmaceutical ingredients (APIs).[3][4]

Chemical Structure

The structure consists of an ionic bond between the protonated (S)-ethyl nipecotate cation and the L-tartrate dianion.

Caption: Fig. 1: Structure of this compound

Chemical and Physical Data

The following table summarizes the key identifiers and physicochemical properties of this compound.

| Property | Value | Reference(s) |

| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid; ethyl (3S)-piperidine-3-carboxylate | N/A |

| Synonyms | (S)-Nipecotic Acid Ethyl Ester L-Tartrate | [5] |

| CAS Number | 83602-38-4 | [1][5] |

| Molecular Formula | C₁₂H₂₁NO₈ | [5] |

| Molecular Weight | 307.30 g/mol | [5] |

| Appearance | White crystalline solid or powder | [5] |

| Melting Point | 156 °C | [5] |

| Optical Rotation | [α]²⁰/D: -10.3° (c=5, H₂O) | [5] |

| Solubility | Soluble in water. The free base is soluble in organic solvents (DCM, Ethanol, DMSO). | [1][5] |

| InChI Key | HHPGQKZOPPDLNH-SUGARFKASA-N | N/A |

| SMILES | CCOC(=O)[C@H]1CCCNC1.OC(=O)O">C@HC(=O)O | N/A |

Note on CAS Number: While CAS 83602-38-4 is assigned to the L-tartrate salt by some suppliers[5], others may associate it with the D-tartrate salt[6]. It is critical for researchers to verify the specific diastereomer from the supplier's certificate of analysis.

Section 2: Synthesis via Chiral Resolution

Obtaining enantiomerically pure Ethyl (S)-nipecotate is most commonly achieved through the chiral resolution of a racemic mixture of ethyl nipecotate. This classical chemical method remains highly relevant in industrial synthesis due to its cost-effectiveness and scalability.

Principle of Diastereomeric Salt Crystallization

The core principle involves reacting the racemic base (a mixture of R- and S-ethyl nipecotate) with a single enantiomer of a chiral acid, in this case, L-(+)-tartaric acid or a derivative thereof.[7] This reaction forms a pair of diastereomeric salts: [(S)-base:(L)-acid] and [(R)-base:(L)-acid].

Diastereomers have different physical properties, most critically, different solubilities in a given solvent system.[8] By carefully selecting the solvent and controlling conditions such as temperature and concentration, one of the diastereomeric salts can be induced to crystallize and precipitate from the solution, while the other remains dissolved. The precipitated salt can then be isolated by filtration. Finally, treatment of the isolated diastereomeric salt with a base neutralizes the chiral acid, liberating the desired enantiomerically pure amine.

Experimental Protocol: Generalized Resolution Workflow

While specific conditions are optimized for scale and desired purity, the following protocol outlines a trusted, self-validating workflow for the resolution of racemic ethyl nipecotate. Using a derivative like Di-benzoyl-L-tartaric acid is often preferred as it can enhance the solubility differences between the diastereomeric salts, leading to a more efficient separation.[9]

Step 1: Diastereomeric Salt Formation

-

Charge a suitable reactor with racemic (±)-ethyl nipecotate (1.0 eq).

-

Add an appropriate solvent, such as aqueous ethanol. The ratio of ethanol to water is a critical parameter that must be optimized to control solubility.[9]

-

In a separate vessel, dissolve the chiral resolving agent, such as Di-benzoyl-L-tartaric acid (typically 0.5 to 1.0 eq), in the same solvent system, potentially with gentle warming to ensure complete dissolution.

-

Slowly add the resolving agent solution to the racemic ethyl nipecotate solution. An exothermic reaction may be observed.

-

Stir the resulting solution, often at an elevated temperature (e.g., 60-70 °C), to ensure the complete formation of both diastereomeric salts in a dissolved state.[9]

Step 2: Selective Crystallization

-

Slowly cool the solution over several hours. A controlled cooling rate is paramount to ensure the formation of a pure crystalline solid rather than an amorphous precipitate.

-

Seeding the solution with a small crystal of the desired diastereomeric salt ((S)-ethyl nipecotate : L-tartrate) at a specific temperature can be employed to control the onset of crystallization and improve reproducibility.[9]

-

Once cooled to a target temperature (e.g., room temperature or below), continue to stir the resulting slurry for several hours to maximize the yield of the precipitated salt.

Step 3: Isolation and Liberation of the Free Base

-

Isolate the precipitated solid by filtration and wash the filter cake with a small amount of cold solvent to remove any entrained mother liquor containing the soluble (R)-diastereomer.

-

Dry the crystalline salt under vacuum.

-

To liberate the free (S)-ethyl nipecotate, dissolve the salt in water and adjust the pH to >10 with an aqueous base (e.g., NaOH, K₂CO₃).

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-ethyl nipecotate as an oil.

Caption: Fig. 2: Workflow for Chiral Resolution

Section 3: Analytical Characterization

Rigorous analytical control is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a definitive fingerprint of the molecule. For the ethyl nipecotate moiety, characteristic signals include a triplet and quartet for the ethyl group (~1.2 and 4.1 ppm, respectively) and a series of multiplets for the seven piperidine ring protons between ~1.5 and 3.4 ppm.[10] In the tartrate salt, an additional sharp singlet for the two equivalent methine protons (-CH(OH)-) of L-tartaric acid will be observed around 4.4-4.5 ppm.

-

Mass Spectrometry (MS): ESI-MS in positive ion mode will show a prominent peak corresponding to the protonated ethyl nipecotate free base [M+H]⁺ at m/z 158.1.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the O-H stretch (broad, ~3400 cm⁻¹) from the tartaric acid hydroxyl groups and moisture, N-H stretch from the secondary amine salt (~2700-3000 cm⁻¹, often broad), and a strong C=O stretch from the ester carbonyl group (~1730 cm⁻¹).

Chiral Purity Analysis

The most critical analytical test is the determination of enantiomeric excess (ee). This quantifies the degree to which one enantiomer is present in excess of the other. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this measurement.

Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

-

Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak® series), are highly effective for separating the enantiomers of ethyl nipecotate.[11]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used. A small amount of an amine additive (e.g., diethylamine) is often required to improve peak shape and prevent tailing by interacting with residual silanols on the column.

-

Sample Preparation: Prepare a dilute solution of the sample in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the chiral stationary phase and will therefore elute at different retention times.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the (S)- and (R)-enantiomers using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

A successful method will show baseline separation of the two enantiomer peaks, allowing for accurate integration and quantification.[11]

Section 4: Applications in Drug Discovery and Development

Ethyl (S)-nipecotate is not typically an active agent itself but serves as an indispensable chiral precursor for a wide range of APIs, particularly those targeting the central nervous system (CNS).[3][4]

-

GABA Transporter (GAT) Inhibitors: Nipecotic acid is a well-known inhibitor of γ-aminobutyric acid (GABA) uptake.[12][13] Its ethyl ester is a key starting material for synthesizing more complex and selective GABA transporter inhibitors. These agents are investigated for treating neurological disorders like epilepsy by increasing the concentration of GABA in the synaptic cleft.[14] A prominent example is the anticonvulsant drug Tiagabine, which features a nipecotic acid core.[12]

-

Immunopotentiating Agents: The (S)-enantiomer has been used to synthesize investigational immunopotentiating agents designed to stimulate immune cells, which could be useful for preventing infectious diseases in both human and veterinary medicine.[4][15]

-

Alzheimer's Disease Research: Recent research has focused on creating novel multi-target derivatives of ethyl nipecotate. By amidating the piperidine nitrogen with molecules bearing antioxidant and anti-inflammatory properties (like ferulic or sinapic acid), scientists have developed compounds that also exhibit acetylcholinesterase inhibition.[13][16] This multi-pronged approach—tackling oxidative stress, inflammation, and cholinergic deficit—is a promising strategy for developing new treatments for neurodegenerative diseases like Alzheimer's.[16]

Caption: Fig. 3: Key Application Pathways

Section 5: Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the quality and ensuring the safety of personnel. The information below is a summary based on typical Safety Data Sheets (SDS).

-

Hazard Identification: The tartrate salt is generally classified as an eye irritant. The free base, ethyl nipecotate, is a combustible liquid that can cause skin and eye irritation and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light and moisture to prevent degradation.

-

Disposal: Dispose of chemical waste in accordance with all local, regional, and national regulations.

Conclusion

This compound is more than just a chemical reagent; it is a critical enabling tool for the development of advanced, stereochemically pure therapeutics. Its value is derived from the chiral piperidine scaffold, which is central to the design of drugs targeting the CNS and other systems. A thorough understanding of its properties, the nuances of its chiral resolution, and its analytical validation provides researchers with the foundation needed to leverage this building block effectively, accelerating the journey from laboratory synthesis to the development of novel medicines.

References

-

ChemBK. (2024, April 9). (S)-Ethyl nipecotate-L-tartrate. Retrieved from [Link]

- Google Patents. (n.d.). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.

- Google Patents. (n.d.). US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives.

-

ResearchGate. (2025, August 7). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. Retrieved from [Link]

-

ResearchGate. (n.d.). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Retrieved from [Link]

-

ResearchGate. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Retrieved from [Link]

-

Saimak Laboratories. (n.d.). Ethyl Nipecotate (3-piperidinecarboxylicacid ethyl ester). Retrieved from [Link]

-

Papagiouvannis, G., Theodosis-Nobelos, P., & Rekka, E. A. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. International Journal of Molecular Sciences, 23(20), 12513. Retrieved from [Link]

-

MDPI. (2022, October 17). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Retrieved from [Link]

-

bioRxiv. (2025, February 21). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 3-哌啶甲酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 9. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 10. Ethyl nipecotate(5006-62-2) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Application of Ethyl (S)-nipecotate L-tartrate in Neurological Disorder Studies

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Ethyl (S)-nipecotate L-tartrate, a potent and selective inhibitor of the GABA transporter 1 (GAT-1). We delve into the foundational principles of the GABAergic system and its dysregulation in various neurological disorders. The guide offers a detailed exploration of the pharmacology of this compound, emphasizing its mechanism of action and stereochemical specificity. Furthermore, we present detailed, field-proven protocols for the in vitro and in vivo evaluation of this compound, including radioligand binding assays, synaptosomal GABA uptake studies, in vivo microdialysis, and assessment in preclinical models of epilepsy. This document is designed to serve as a practical resource, bridging theoretical knowledge with actionable experimental design to facilitate the investigation of novel therapeutic strategies targeting the GABAergic system.

Section 1: The GABAergic System and its Role in Neurological Disorders

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2][3] Its principal role is to maintain the delicate balance between neuronal excitation and inhibition, a process critical for normal brain function.[4][5] Perturbations in this equilibrium are implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia.[1][4][5][6]

The action of GABA is terminated by its removal from the synaptic cleft via GABA transporters (GATs).[7] These transporters, located on presynaptic neurons and surrounding glial cells, play a crucial role in regulating the concentration and duration of GABA in the synapse.[7] Of the four known GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1), GAT-1 is considered the most important for GABA reuptake in the brain.[3][8] Consequently, inhibition of GAT-1 presents a promising therapeutic strategy to enhance GABAergic neurotransmission and restore the excitatory/inhibitory balance in disease states.[3][9]

Caption: The GABAergic Synapse and the Role of GAT-1.

Section 2: Pharmacology of this compound

This compound is the ethyl ester prodrug of (S)-nipecotic acid, a potent inhibitor of GABA uptake.[2][10] The esterification of nipecotic acid is a critical modification that enhances its lipophilicity, thereby improving its ability to cross the blood-brain barrier, a significant limitation of the parent compound, nipecotic acid.[11][12]

Chemical Properties:

| Property | Value |

| IUPAC Name | (3S)-piperidine-3-carboxylic acid; (2R,3R)-2,3-dihydroxybutanedioic acid |

| CAS Number | 37675-18-6 (for (S)-Ethyl nipecotate)[13] |

| Molecular Formula | C8H15NO2 (Ethyl (S)-nipecotate) |

| Molecular Weight | 157.21 g/mol (Ethyl (S)-nipecotate)[13] |

| Appearance | Colorless to pale yellow liquid or oil[14] |

| Solubility | Soluble in organic solvents like dichloromethane, ethanol, and DMSO[14] |

Mechanism of Action and Stereoselectivity:

Ethyl (S)-nipecotate acts as a competitive inhibitor of the GABA transporter GAT-1.[8] By binding to the transporter, it blocks the reuptake of GABA from the synaptic cleft, leading to an accumulation of extracellular GABA and prolonged activation of postsynaptic GABA receptors. This enhancement of inhibitory neurotransmission is the basis for its therapeutic potential in neurological disorders characterized by GABAergic dysfunction.

The stereochemistry of the nipecotic acid moiety is crucial for its activity. The (S)-enantiomer is significantly more potent as a GAT-1 inhibitor than the (R)-enantiomer. This stereoselectivity highlights the specific structural requirements for binding to the GABA transporter.

Caption: Inhibition of GAT-1 by Ethyl (S)-nipecotate.

Section 3: In Vitro Evaluation of this compound

The initial characterization of a GAT-1 inhibitor like Ethyl (S)-nipecotate involves a series of in vitro assays to determine its binding affinity and functional activity.

Protocol 1: Radioligand Binding Assay for GAT-1

This assay quantifies the affinity of a test compound for the GAT-1 transporter by measuring its ability to compete with a radiolabeled ligand.[15][16]

Objective: To determine the inhibitory constant (Ki) of Ethyl (S)-nipecotate for GAT-1.

Materials:

-

Cell membranes expressing GAT-1

-

Radioligand (e.g., [3H]tiagabine or [3H]nipecotic acid)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1.2 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing GAT-1 or from brain tissue known to have high GAT-1 density.[17]

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of Ethyl (S)-nipecotate.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the free radioligand.[15][17]

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the logarithm of the Ethyl (S)-nipecotate concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: [3H]GABA Uptake Assay in Synaptosomes

This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).[18]

Objective: To determine the functional potency (IC50) of Ethyl (S)-nipecotate in inhibiting GABA uptake.

Materials:

-

Freshly prepared synaptosomes from rodent brain tissue (e.g., cortex or hippocampus).

-

[3H]GABA

-

Krebs-Ringer buffer

-

This compound

-

Scintillation fluid and counter

Procedure:

-

Synaptosome Preparation: Isolate synaptosomes from brain tissue using differential centrifugation and a sucrose gradient.[19]

-

Pre-incubation: Pre-incubate the synaptosomes in Krebs-Ringer buffer at 37°C for a short period to allow them to equilibrate.

-

Incubation with Inhibitor: Add varying concentrations of Ethyl (S)-nipecotate to the synaptosome suspension and incubate for a defined period.

-

Initiation of Uptake: Add a fixed concentration of [3H]GABA to initiate the uptake reaction.

-

Termination of Uptake: After a short incubation period (typically a few minutes), terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters.

-

Data Analysis: Calculate the percentage of inhibition of [3H]GABA uptake for each concentration of Ethyl (S)-nipecotate. Plot the data and determine the IC50 value.

Caption: In Vitro Experimental Workflow.

Section 4: In Vivo Assessment in Preclinical Models

Following successful in vitro characterization, the efficacy of Ethyl (S)-nipecotate must be evaluated in living organisms.

Pharmacokinetic Considerations: A critical aspect of in vivo studies is understanding the pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME). For CNS-active drugs, brain penetration is of paramount importance.[20][21][22][23] The esterification of nipecotic acid to form Ethyl (S)-nipecotate is a prodrug strategy designed to enhance its ability to cross the blood-brain barrier.[11] Studies have shown that while nipecotic acid itself has poor brain penetration, its ester prodrugs significantly increase brain exposure.[11]

Protocol 3: In Vivo Microdialysis for Measuring Extracellular GABA

In vivo microdialysis is a powerful technique to measure the levels of neurotransmitters in the extracellular space of the brain of a freely moving animal.[24][25]

Objective: To determine if systemic or local administration of Ethyl (S)-nipecotate increases extracellular GABA levels in a specific brain region.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

HPLC system with a suitable detector (e.g., fluorescence or mass spectrometry) for GABA analysis.[26][27]

-

Anesthetized or freely moving animal model (e.g., rat or mouse)

Procedure:

-

Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the brain region of interest (e.g., hippocampus or cortex).

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Baseline Collection: Collect baseline dialysate samples to establish the basal extracellular GABA concentration.

-

Drug Administration: Administer Ethyl (S)-nipecotate (e.g., via intraperitoneal injection or by adding it to the perfusion fluid for local administration).

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

GABA Analysis: Analyze the GABA concentration in the dialysate samples using HPLC.[26][27]

-

Data Analysis: Express the post-drug GABA levels as a percentage of the baseline and plot the results over time.

Protocol 4: Evaluation in a Pentylenetetrazole (PTZ)-Induced Seizure Model

The PTZ model is a widely used preclinical screen for potential anticonvulsant drugs.[28][29][30][31] PTZ is a GABAA receptor antagonist that induces generalized seizures.[30][31]

Objective: To assess the anticonvulsant efficacy of Ethyl (S)-nipecotate.

Materials:

-

Rodent model (e.g., mice or rats)

-

Pentylenetetrazole (PTZ)

-

This compound

-

Observation chamber

-

System for scoring seizure severity (e.g., Racine scale)

Procedure:

-

Animal Groups: Divide the animals into control (vehicle) and treatment (Ethyl (S)-nipecotate) groups.

-

Drug Pre-treatment: Administer the vehicle or Ethyl (S)-nipecotate at various doses.

-

PTZ Administration: After a specified pre-treatment time, administer a convulsive dose of PTZ (e.g., subcutaneously or intraperitoneally).[28][29][30]

-

Behavioral Observation: Immediately place the animal in an observation chamber and record seizure activity for a defined period (e.g., 30 minutes).

-

Seizure Scoring: Score the severity of seizures based on behavioral manifestations (e.g., latency to first myoclonic jerk, incidence and duration of generalized tonic-clonic seizures).

-

Data Analysis: Compare the seizure parameters between the control and treated groups to determine the anticonvulsant effect of Ethyl (S)-nipecotate.

Preclinical Data Summary:

| Parameter | Finding |

| Extracellular GABA | Systemic administration of GAT-1 inhibitors significantly increases extracellular GABA levels in various brain regions.[25] |

| Anticonvulsant Efficacy | GAT-1 inhibitors demonstrate robust anticonvulsant effects in the PTZ and other seizure models.[31] |

| Behavioral Effects | May have anxiolytic or sedative effects at higher doses due to enhanced GABAergic tone. |

Section 5: Considerations for Drug Development and Future Directions

While targeting GAT-1 with inhibitors like Ethyl (S)-nipecotate holds significant therapeutic promise, several factors must be considered for successful drug development. The selectivity of the inhibitor for GAT-1 over other GAT subtypes is crucial to minimize off-target effects. Additionally, the pharmacokinetic profile, including oral bioavailability and brain penetration, must be optimized.

Future research may focus on the development of novel GAT-1 inhibitors with improved drug-like properties. Furthermore, exploring the therapeutic potential of these compounds in a broader range of neurological and psychiatric disorders characterized by GABAergic deficits is a promising avenue for investigation.

Section 6: References

-

Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. MDPI.

-

The Contribution of GABAergic Dysfunction to Neurodevelopmental Disorders. PMC - NIH.

-

PTZ-Induced Epilepsy Model in Mice. JoVE Journal.

-

Pentylenetetrazole-Induced Kindling Mouse Model. JoVE.

-

Altered GABAergic Signaling in Brain Disease at Various Stages of Life. PMC.

-

Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. PMC - NIH.

-

GABAergic System Dysfunction in Autism Spectrum Disorders. PMC - NIH.

-

Extracellular Level of GABA and Glu: In Vivo Microdialysis-HPLC Measurements. Ingenta Connect.

-

Dysfunctions in GABAergic Signaling in Neurological Disorders. Frontiers.

-

Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry. PubMed.

-

Dysregulation of GABAergic Signaling in Neurodevelomental Disorders: Targeting Cation-Chloride Co-transporters to Re-establish a Proper E/I Balance. Frontiers.

-

HPLC conditions are critical for the detection of GABA by microdialysis. PubMed.

-

Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Publications.

-

GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. PMC.

-

Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery.

-

Brain levels of GABA, glutamate and aspartate in sociable, aggressive and timid mice: an in vivo microdialysis study. PubMed.

-

The flowcharts of the two models of PTZ-induced seizures. (A). ResearchGate.

-

GAT1 Transporter Assay. BioIVT.

-

The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. ResearchGate.

-

A homogeneous assay to assess GABA transporter activity. PubMed.

-

Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience.

-

GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS). PubMed.

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

-

Radioligand Binding Assay. Gifford Bioscience.

-

systemic availability and brain delivery after nasal administration of nipecotic acid and n-butyl nipecotate to rats. PubMed.

-

Time-dependency of synaptosome GABA uptake. It reaches the maximum level at 20 min after beginning of incubation. ResearchGate.

-

Ethyl nipecotate 96 5006-62-2.

-

Ethyl Nipecotate. SRIRAMCHEM.

-

GABA Synthesis, Uptake and Release. Basic Neurochemistry - NCBI Bookshelf.

-

A good protocol for extracting mouse brain synaptosomes? ResearchGate.

-

ETHYL NIPECOTATE synthesis. ChemicalBook.

-

RELEASE AND EXCHANGE STUDIES RELATING TO THE SYNAPTOSOMAL UPTAKE OF GABA. Semantic Scholar.

-

Radioligand binding methods: practical guide and tips. PubMed.

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.

-

The GABA transporter and its inhibitors. PubMed.

-

Nipecotic Acid: A Vital Tool in Neuropharmacological Research.

-

Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. PubMed.

-

Saturation Radioligand Binding Assays. Alfa Cytology.

-

Nipecotic acid. Wikipedia.

-

(S)-Ethyl nipecotate, 97%. Ottokemi.

-

Nipecotic acid – Knowledge and References. Taylor & Francis.

-

(PDF) Pharmacokinetics of CNS Penetration. ResearchGate.

-

Ethyl (R)-Nipecotate L-Tartrate. PubChem.

-

Physiologically Based Pharmacokinetic Modelling of Drug Penetration Across the Blood–Brain Barrier—Towards a Mechanistic IVIVE-Based Approach. PMC.

-

Exploring neuropharmacokinetics: mechanisms, models, and clinical implications. PMC.

-

Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. PMC.

-

(R)-nipecotic Acid Ethyl Ester: A Direct-Acting Cholinergic Agonist That Displays Greater Efficacy at M2 Than at M1 Muscarinic Receptors. PubMed.

Sources

- 1. GABAergic System Dysfunction in Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Contribution of GABAergic Dysfunction to Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Dysfunctions in GABAergic Signaling in Neurological Disorders [frontiersin.org]

- 6. Altered GABAergic Signaling in Brain Disease at Various Stages of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Nipecotic acid: systemic availability and brain delivery after nasal administration of nipecotic acid and n-butyl nipecotate to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nipecotic acid - Wikipedia [en.wikipedia.org]

- 13. Manufacturers of (S)-Ethyl nipecotate, 97%, CAS 37675-18-6, E 2465, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 14. Ethyl Nipecotate - SRIRAMCHEM [sriramchem.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Physiologically Based Pharmacokinetic Modelling of Drug Penetration Across the Blood–Brain Barrier—Towards a Mechanistic IVIVE-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Exploring neuropharmacokinetics: mechanisms, models, and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Extracellular Level of GABA and Glu: In Vivo Microdialysis-HPLC M...: Ingenta Connect [ingentaconnect.com]

- 25. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. HPLC conditions are critical for the detection of GABA by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. PTZ-Induced Epilepsy Model in Mice - JoVE Journal [jove.com]

- 30. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]

- 31. meliordiscovery.com [meliordiscovery.com]

An In-Depth Technical Guide to Ethyl (S)-nipecotate L-tartrate and its Potential Effects on Cognitive Function

Abstract

This technical guide provides a comprehensive overview of Ethyl (S)-nipecotate L-tartrate, a chiral ester of the GABA reuptake inhibitor nipecotic acid. We delve into the compound's synthesis, its proposed mechanism of action centered on the modulation of the GABAergic system, and its potential as a cognitive enhancer. While direct clinical evidence on this compound for cognitive enhancement is not yet established, this document synthesizes the existing preclinical data on related GABA uptake inhibitors and outlines the scientific rationale and experimental pathways for its investigation. This guide is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic avenues for cognitive disorders.

Introduction: The GABAergic System and Cognitive Function

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS). It plays a crucial role in maintaining the delicate balance between neuronal excitation and inhibition, a process vital for normal brain function.[1][2][3] Dysregulation of GABAergic neurotransmission has been implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and cognitive impairments.[4][5][6][7]

Cognitive functions such as learning, memory, and attention are complex processes that rely on the precise firing of neuronal circuits. While excitatory neurotransmission, primarily mediated by glutamate, is essential for processes like long-term potentiation (LTP), a cellular correlate of learning and memory, inhibitory GABAergic signaling is equally critical for refining neuronal communication, filtering out noise, and synchronizing neuronal ensembles.[8]

Targeting the GABAergic system presents a promising strategy for cognitive enhancement. One approach is to increase the synaptic concentration of GABA by inhibiting its reuptake from the synaptic cleft. GABA transporters (GATs) are responsible for clearing GABA from the synapse, thereby terminating its inhibitory signal.[1][2] Of the four known GAT subtypes (GAT1, GAT2, GAT3, and BGT1), GAT1 is the most prominent neuronal transporter and a key target for therapeutic intervention.[2][9] By blocking GAT1, GABA remains in the synapse for a longer duration, leading to enhanced and prolonged activation of GABA receptors.

This compound is a derivative of nipecotic acid, a potent inhibitor of GABA uptake.[4][5][6] The esterification of the carboxylic acid group in nipecotic acid to an ethyl ester is a strategy to potentially improve its blood-brain barrier permeability, a known limitation of the parent compound.[7] The L-tartrate salt formation is a common method for the chiral resolution and stabilization of the active (S)-enantiomer.[10][11][12] This guide will explore the scientific underpinnings of this compound and its potential as a modulator of cognitive function.

Chemical Properties and Synthesis

2.1. Chemical Structure and Properties

-

IUPAC Name: (2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (3S)-piperidine-3-carboxylate

-

CAS Number: 83602-38-4[13]

-

Molecular Formula: C₁₂H₂₁NO₈

-

Molecular Weight: 307.30 g/mol

Table 1: Physicochemical Properties of Ethyl nipecotate

| Property | Value | Reference |

| Boiling Point | 102-104 °C/7 mmHg | |

| Density | 1.012 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.460 |

2.2. Synthesis and Chiral Resolution

The synthesis of this compound involves two key stages: the synthesis of racemic ethyl nipecotate and the subsequent chiral resolution to isolate the desired (S)-enantiomer as the L-tartrate salt.

2.2.1. Synthesis of Racemic Ethyl Nipecotate

A common synthetic route to racemic ethyl nipecotate starts from 3-pyridinecarboxylic acid (nicotinic acid).

Step-by-step methodology:

-

Esterification: Nicotinic acid is first esterified to ethyl nicotinate. This is typically achieved by reacting nicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, and heating under reflux.

-

Reduction: The pyridine ring of ethyl nicotinate is then reduced to a piperidine ring. This can be accomplished through catalytic hydrogenation using a platinum or palladium catalyst under hydrogen pressure.

2.2.2. Chiral Resolution with L-Tartaric Acid

The separation of the racemic mixture of ethyl nipecotate into its (R) and (S) enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent. L-tartaric acid is a commonly used and effective resolving agent for this purpose.[10][11][12]

Step-by-step methodology:

-

Salt Formation: Racemic ethyl nipecotate is dissolved in a suitable solvent, such as ethanol. A solution of L-tartaric acid in the same solvent is then added.

-

Diastereomeric Crystallization: The two diastereomeric salts, (S)-ethyl nipecotate L-tartrate and (R)-ethyl nipecotate L-tartrate, have different solubilities. The less soluble diastereomer, typically the (S)-enantiomer salt, will preferentially crystallize out of the solution upon cooling or solvent evaporation.

-

Isolation and Purification: The precipitated crystals of this compound are collected by filtration and can be further purified by recrystallization to achieve high enantiomeric excess.

Figure 1: Synthetic workflow for this compound.

Mechanism of Action: Modulation of GABAergic Neurotransmission

The primary mechanism of action of this compound is the inhibition of GABA reuptake, specifically through the GAT1 transporter.[1][2]

3.1. Inhibition of GAT1

GAT1 is a sodium- and chloride-dependent transporter located on the presynaptic terminals of GABAergic neurons and on surrounding glial cells.[2][9] It actively removes GABA from the synaptic cleft, thereby regulating the duration and magnitude of the inhibitory postsynaptic potential (IPSP).

Ethyl (S)-nipecotate, the active moiety of the title compound, acts as a competitive inhibitor at the GABA binding site on GAT1. By occupying this site, it prevents the transporter from binding to and translocating GABA back into the presynaptic neuron or glial cell. This leads to an accumulation of GABA in the synaptic cleft, resulting in:

-

Prolonged activation of postsynaptic GABA receptors: This enhances the inhibitory signal on the postsynaptic neuron.

-

Activation of extrasynaptic GABA receptors: The increased ambient GABA concentration can also activate extrasynaptic GABA receptors, which mediate tonic inhibition.

The (S)-enantiomer of nipecotic acid has been shown to be more potent in inhibiting GABA uptake than the (R)-enantiomer.

Figure 2: Mechanism of action of Ethyl (S)-nipecotate at the GABAergic synapse.

3.2. Electrophysiological and Neurochemical Effects

Studies on nipecotic acid and other GAT1 inhibitors have demonstrated their ability to modulate neuronal activity. For instance, nipecotic acid has been shown to decrease the amplitude of evoked population spikes in the dentate gyrus of the hippocampus.[14] In vivo microdialysis studies have confirmed that local perfusion with nipecotic acid in the ventral tegmental area leads to a significant increase in extracellular GABA concentrations.[15][16] These findings provide direct evidence for the neurochemical consequences of GAT1 inhibition.

Preclinical Evidence for Cognitive Enhancement

While direct studies on this compound are limited, a body of evidence from research on other GAT1 inhibitors suggests a potential for cognitive enhancement.

4.1. Rationale for Cognitive Enhancement

The hippocampus, a brain region critical for learning and memory, is densely populated with GABAergic interneurons. The precise timing and strength of inhibitory signals in the hippocampus are essential for the encoding and retrieval of memories. By enhancing GABAergic transmission, GAT1 inhibitors could potentially:

-

Improve the signal-to-noise ratio: By suppressing background neuronal firing, enhanced GABAergic inhibition could make the signals from relevant stimuli more prominent.

-

Synchronize neuronal oscillations: GABAergic interneurons are crucial for generating and maintaining gamma oscillations, which are thought to be important for cognitive processes such as attention and memory binding.

-

Modulate synaptic plasticity: While excessive GABAergic inhibition can suppress LTP, a finely tuned enhancement of inhibition may contribute to other forms of synaptic plasticity that are important for learning.

4.2. Animal Models of Cognition

To evaluate the cognitive-enhancing effects of this compound, several well-established animal models can be employed.

Table 2: Animal Models for Assessing Cognitive Function

| Model | Cognitive Domain Assessed | Description |

| Morris Water Maze | Spatial learning and memory | A rodent is placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal cues.[8][17][18][19][20] |

| Passive Avoidance Test | Fear-motivated learning and memory | An animal learns to avoid a specific environment in which it previously received an aversive stimulus (e.g., a mild foot shock).[1][10][14][15][16] |

| Novel Object Recognition | Recognition memory | An animal's ability to recognize a novel object in a familiar environment is assessed based on its innate tendency to explore novelty. |

4.3. Findings with a Related GAT1 Inhibitor

A study investigating the effects of the GAT1 inhibitor tiagabine on scopolamine-induced memory impairment in mice provides valuable insights.[8][21] Scopolamine is a muscarinic antagonist that induces transient cognitive deficits. The study found that tiagabine did not worsen scopolamine-induced memory impairments and, in some tasks, showed a tendency to ameliorate them.[8] This suggests that enhancing GABAergic transmission through GAT1 inhibition may not be detrimental to cognition and could even be beneficial under certain conditions.

Experimental Protocols

5.1. In Vitro GABA Uptake Assay

To determine the potency and selectivity of this compound for GABA transporters, a radiolabeled GABA uptake assay can be performed using cell lines expressing the different GAT subtypes.

Step-by-step methodology:

-

Cell Culture: Culture cells stably expressing human or rodent GAT1, GAT2, GAT3, and BGT1.

-

Assay Preparation: Plate the cells in a 96-well format.

-

Incubation: Incubate the cells with varying concentrations of this compound.

-

GABA Uptake: Add a solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA).

-

Termination: After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.

-

Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value for each GAT subtype to determine the compound's potency and selectivity.

5.2. In Vivo Microdialysis

In vivo microdialysis in awake, freely moving rodents can be used to measure the effect of this compound on extracellular GABA levels in specific brain regions, such as the hippocampus or prefrontal cortex.[15][16][17][19][20]

Step-by-step methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region of the animal.

-

Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.

-

Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

GABA Analysis: Analyze the GABA concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

-

Data Analysis: Compare the GABA levels after drug administration to the baseline levels to determine the effect of the compound on extracellular GABA.

Figure 3: Workflow for in vivo microdialysis experiment.

Toxicology and Safety Pharmacology

Preliminary safety information for ethyl nipecotate is available from Safety Data Sheets (SDS).[22][23]

Table 3: Hazard Information for Ethyl Nipecotate

| Hazard | Description | Reference |

| Skin Irritation | Causes skin irritation. | [22] |

| Eye Irritation | Causes serious eye irritation. | [23] |

| Respiratory Irritation | May cause respiratory irritation. | [23] |

It is important to note that this information pertains to ethyl nipecotate and not specifically to the L-tartrate salt. Comprehensive toxicology studies, including acute and repeated-dose toxicity studies in rodents, are necessary to establish the safety profile of this compound.

Discussion and Future Directions

This compound represents a promising compound for the modulation of cognitive function through the enhancement of GABAergic neurotransmission. Its chemical design as a lipophilic prodrug of the potent GAT1 inhibitor (S)-nipecotic acid provides a strong rationale for its potential efficacy.

However, several key questions remain to be addressed:

-

Pharmacokinetics and Brain Penetration: The pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME), needs to be thoroughly characterized. Crucially, its ability to cross the blood-brain barrier and be converted to the active nipecotic acid in the CNS must be quantified.

-

Dose-Response Relationship: The optimal dose range for cognitive enhancement needs to be determined. It is plausible that the effects of enhancing GABAergic inhibition on cognition follow a U-shaped dose-response curve, where both insufficient and excessive inhibition are suboptimal.

-

Cognitive Domain Specificity: The effects of this compound may be specific to certain cognitive domains. For example, it may have a greater impact on tasks requiring attention and filtering of distractions than on tasks of pure recall.

-

Therapeutic Window: A clear therapeutic window needs to be established, considering potential side effects such as sedation, which can be associated with excessive GABAergic activity.

Future research should focus on a systematic evaluation of this compound in the preclinical models outlined in this guide. Positive findings from these studies would provide the necessary foundation for advancing this compound into clinical trials for cognitive disorders such as mild cognitive impairment and age-associated memory decline.

Conclusion

This compound is a scientifically compelling molecule for the investigation of cognitive enhancement. Its targeted mechanism of action, focused on the inhibition of GAT1 and the subsequent enhancement of GABAergic neurotransmission, aligns with our current understanding of the neurobiology of cognition. While direct evidence for its cognitive-enhancing effects is still needed, the preclinical data on related compounds are encouraging. The experimental protocols and scientific framework provided in this guide offer a clear path forward for the rigorous evaluation of this compound as a potential nootropic agent.

References

-

Sałat, K., et al. (2015). The Effect of GABA Transporter 1 (GAT1) Inhibitor, Tiagabine, on Scopolamine-Induced Memory Impairments in Mice. Pharmacological Reports, 67(5), 991-998. [Link]

-

Gifford, A. N., et al. (2018). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. Neurochemical Research, 43(1), 221-230. [Link]

-

Gifford, A. N., et al. (2017). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. Neurochemical Research, 43(1), 221-230. [Link]

-

Lerma, J., Herreras, O., & del Rio, R. M. (1985). Electrophysiological evidence that nipecotic acid can be used in vivo as a false transmitter. Brain Research, 335(2), 377-380. [Link]

-

Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Future Medicinal Chemistry, 1(6), 1095-1115. [Link]

-

Jaspers, S., et al. (2001). Nipecotic acid directly activates GABAA-like ion channels. Neuroscience Letters, 305(2), 119-122. [Link]

-

Patsnap. (2024). What are GAT1 inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Butcher, S. P., et al. (1995). Increases in GABA concentrations during cerebral ischaemia: a microdialysis study of extracellular amino acids. Journal of Neurology, Neurosurgery & Psychiatry, 58(5), 604-608. [Link]

- Zheng, X., et al. (2004). Process for resolving racemic mixtures of piperidine derivatives.

-

Brodnik, Z. D., et al. (2020). Axonal mechanisms mediating γ-aminobutyric acid receptor type A (GABA-A) inhibition of striatal dopamine release. eLife, 9, e58923. [Link]

-

Sałat, K., et al. (2015). The effect of GABA transporter 1 (GAT1) inhibitor, tiagabine, on scopolamine-induced memory impairments in mice. Semantic Scholar. [Link]

-

Papagiouvannis, G., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 6984. [Link]

-

Moher, E. D., et al. (2004). Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. Organic Process Research & Development, 8(4), 593-596. [Link]

-

Draguhn, A., & Heinemann, U. (1996). Postsynaptic action of endogenous GABA released by nipecotic acid in the hippocampus. Journal of Neurophysiology, 76(4), 2415-2423. [Link]

-

Papagiouvannis, G., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 6984. [Link]

-

Sun, X., et al. (2012). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Advanced Materials Research, 531, 235-238. [Link]

-

Papagiouvannis, G., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI. [Link]

-

PubChem. (n.d.). Ethyl (R)-Nipecotate L-Tartrate. PubChem. [Link]

-

Pu, L., et al. (2012). Inhibition of Activity of GABA Transporter GAT1 by δ-Opioid Receptor. Journal of Amino Acids, 2012, 813637. [Link]

-

Ringdahl, B., et al. (1988). (R)-nipecotic Acid Ethyl Ester: A Direct-Acting Cholinergic Agonist That Displays Greater Efficacy at M2 Than at M1 Muscarinic Receptors. Journal of Pharmacology and Experimental Therapeutics, 245(2), 583-589. [Link]

- CN106831540B. (2019). A kind of preparation method of (S)-nipecotic acid.

-

Binda, F., et al. (2023). A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. Frontiers in Molecular Neuroscience, 16, 1184988. [Link]

-

Wikipedia. (n.d.). Nipecotic acid. Wikipedia. [Link]

-

Singh, K., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 236, 114269. [Link]

-

Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients, 14(22), 4875. [Link]

-

Kumar, A., et al. (2023). A Systematic Review of Preclinical Studies Investigating the Effects of Pharmacological Agents on Learning and Memory in Prolonged Aluminum-Exposure-Induced Neurotoxicity. International Journal of Molecular Sciences, 24(22), 16401. [Link]

-

Clausen, R. P., et al. (2000). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 7(9), 907-925. [Link]

-

Scquizzato, M., et al. (2023). Pre-clinical evaluation of the impact of a natural mixture on cellular energy metabolism for mild cognitive impairment. Journal of Biological Methods, 10(2), e2023.10.2.1. [Link]

-

Nade, V. S., et al. (2011). Cognitive enhancing and antioxidant activity of ethyl acetate soluble fraction of the methanol extract of Hibiscus rosa sinensis in scopolamine-induced amnesia. Indian Journal of Pharmacology, 43(2), 137-142. [Link]

-

Cazan, A. M., & Talas, D. (2022). The Use and Impact of Cognitive Enhancers among University Students: A Systematic Review. Brain Sciences, 12(6), 759. [Link]

-

Borden, L. A., et al. (1994). GABA transporter heterogeneity: pharmacology and cellular localization. Neurochemistry International, 24(3), 209-219. [Link]

-

Shargel, L., & Yu, A. B. C. (2015). Applied Biopharmaceutics & Pharmacokinetics. McGraw-Hill Education. [Link]

-

Kearns, G. L. (2015). Pharmacokinetics and Pharmacology of Drugs Used in Children. Clinical Gate. [Link]

-

Ye, W., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(13), e110423. [Link]

Sources

- 1. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Frontiers | A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain [frontiersin.org]

- 3. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of GABA transporter 1 (GAT1) inhibitor, tiagabine, on scopolamine-induced memory impairments in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABA transporter heterogeneity: pharmacology and cellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Ethyl (S)-3-Piperidinecarboxylate D-Tartrate | 83602-38-4 | TCI AMERICA [tcichemicals.com]

- 14. Electrophysiological evidence that nipecotic acid can be used in vivo as a false transmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Increases in GABA concentrations during cerebral ischaemia: a microdialysis study of extracellular amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Axonal mechanisms mediating γ-aminobutyric acid receptor type A (GABA-A) inhibition of striatal dopamine release | eLife [elifesciences.org]

- 21. semanticscholar.org [semanticscholar.org]

- 22. echemi.com [echemi.com]

- 23. chemicalbook.com [chemicalbook.com]

Ethyl (S)-nipecotate L-tartrate: A Versatile Chiral Building Block for Asymmetric Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely a preference but a stringent requirement for ensuring therapeutic efficacy and minimizing off-target effects. Chiral building blocks are the foundational elements that enable the efficient construction of these complex, single-enantiomer active pharmaceutical ingredients (APIs). Among these, Ethyl (S)-nipecotate, a piperidine-3-carboxylic acid ethyl ester, has emerged as a critical precursor for a variety of pharmaceutically significant molecules.[1][2] This technical guide provides an in-depth exploration of Ethyl (S)-nipecotate L-tartrate, from its synthesis and chiral resolution to its application in the development of novel therapeutics. We will delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in extensive field experience.

The Strategic Importance of Chiral Piperidines in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for interacting with biological targets. When chirality is introduced, as in the case of Ethyl (S)-nipecotate, the synthetic utility is magnified, allowing for the stereoselective synthesis of complex APIs.

Ethyl (S)-nipecotate and its parent acid are derivatives of nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[3][4] This intrinsic bioactivity makes it a highly valuable starting material for drugs targeting the central nervous system (CNS), particularly for neurological and psychological disorders like epilepsy.[3][5] The L-tartrate salt form provides a stable, crystalline solid with well-defined properties, facilitating handling, purification, and storage.

Synthesis and Chiral Resolution: From Racemate to Enantiopure Precursor

The industrial production of this compound begins with racemic ethyl nipecotate, which must be resolved to isolate the desired (S)-enantiomer. The choice of resolution method is critical, balancing efficiency, cost, and scalability.

Classical Diastereomeric Salt Resolution

The most established and industrially viable method is classical resolution via the formation of diastereomeric salts using a chiral resolving agent. L-tartaric acid and its derivatives are frequently employed for this purpose.

The underlying principle is the reaction of a racemic amine (ethyl nipecotate) with a single enantiomer of a chiral acid (L-tartaric acid). This reaction creates a pair of diastereomeric salts with different physical properties, most importantly, differential solubility in a given solvent system. This solubility difference allows for their separation by fractional crystallization.

A particularly effective method involves the use of di-benzoyl-L-tartaric acid.[6][7] In this process, the (S)-ethyl nipecotate preferentially forms a less soluble salt with the resolving agent, which precipitates from the solution, leaving the (R)-enantiomer in the mother liquor.[6] A single crystallization can yield the (S)-enantiomer with an enantiomeric excess (ee) of ≥98%.[6] Using ethanol as a solvent is advantageous as it prevents potential transesterification of the ethyl ester.[6]

Protocol: Resolution of Racemic Ethyl Nipecotate with Di-benzoyl-L-tartaric Acid [6]

-

Dissolution: Charge a suitable reactor with racemic (±) ethyl nipecotate and 91% aqueous ethanol.

-

Salt Formation: Add a slurry of di-benzoyl-L-tartaric acid (approximately 0.25 molar equivalents relative to the racemic amine) in 91% aqueous ethanol to the solution. An exothermic reaction will occur.

-

Crystallization: Allow the mixture to cool slowly to room temperature. Seeding the mixture at an elevated temperature (e.g., 64°C) can promote controlled crystal growth. Stir for 16-24 hours to ensure complete precipitation.

-

Isolation: Collect the precipitated crystals by filtration.

-

Drying: Dry the crystals in vacuo at 45-50°C to yield the (S)-ethyl nipecotate di-benzoyl-L-tartrate salt.

-

Liberation of Free Base: The pure (S)-ethyl nipecotate free base can be liberated from the salt by treatment with a suitable base (e.g., sodium carbonate) and extraction into an organic solvent.

Enzymatic Kinetic Resolution

An alternative, "greener" approach is enzymatic kinetic resolution. This method leverages the high enantioselectivity of enzymes, typically lipases, to preferentially react with one enantiomer of the racemate. For ethyl nipecotate, lipases like Novozym 435 have been shown to preferentially hydrolyze the (R)-ester to the corresponding carboxylic acid, leaving the desired (S)-ethyl nipecotate unreacted and thus enriched in the mixture.[1] While elegant, this method often requires a subsequent classical resolution step to achieve the high enantiomeric purity (>98% ee) demanded for pharmaceutical applications.[1]

Caption: Workflow for the chiral resolution of ethyl nipecotate.

Physicochemical Properties and Analytical Control

Accurate characterization of the chiral building block is paramount. The L-tartrate salt of (S)-ethyl nipecotate is a white solid, a key advantage over the free base, which is typically an oil.[8]

| Property | Value | Reference(s) |

| CAS Number | 83602-38-4 | [9] |

| Molecular Formula | C₁₂H₂₁NO₈ | |

| Molecular Weight | 307.30 g/mol | [10] |

| Appearance | White Solid | |

| Melting Point | 157-159 °C | |

| Optical Rotation ([α]₂₀/D) | +10° (c = 5 in H₂O) for (R)-nipecotate L-tartrate | [11] |

Note: The optical rotation value is for the corresponding (R)-enantiomer salt, as readily available data for the (S)-enantiomer L-tartrate salt was not found. The sign would be opposite for the (S)-enantiomer D-tartrate salt.

Enantiomeric Purity Determination

The most critical quality attribute is enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Methodology: Chiral HPLC for Ethyl Nipecotate Enantiomers [2][12]

-

Column: Immobilized amylose-based chiral stationary phase.

-

Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 80:20:0.1, v/v/v).

-

Detection: UV detector.

-

Principle: The chiral stationary phase provides a chiral environment where the two enantiomers have different affinities, leading to different retention times and thus, separation. A high resolution between the (R) and (S) peaks (e.g., >3.5) indicates an effective separation.[12][13]

Core Application: Synthesis of GABA Uptake Inhibitors

The primary application of Ethyl (S)-nipecotate is in the synthesis of GABA uptake inhibitors. GABA is the main inhibitory neurotransmitter in the mammalian CNS. Its action is terminated by reuptake into neurons and glial cells via specific GABA transporters (GATs).[4] Inhibiting these transporters increases the concentration of GABA in the synaptic cleft, enhancing inhibitory neurotransmission. This mechanism is effective in treating conditions characterized by neuronal hyperexcitability, such as epilepsy.[3][14]

Nipecotic acid itself is a potent GAT inhibitor but cannot cross the blood-brain barrier (BBB) due to its hydrophilic, zwitterionic nature.[4][5] The synthetic strategy, therefore, involves attaching a lipophilic side chain to the piperidine nitrogen. This modification enhances BBB penetration while preserving the core pharmacophore responsible for GAT inhibition. Ethyl (S)-nipecotate is the ideal starting point for introducing this N-substituent.

Caption: Synthesis of an immunopotentiator from (S)-ethyl nipecotate.

Exemplary Synthesis: (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidinecarboxylate [7][15]

This compound is an immunopotentiating agent developed for veterinary applications, and its synthesis provides an excellent, practical example of the utility of our chiral building block.[15]

-

Direct Coupling: The resolved (S)-ethyl nipecotate L-tartrate salt can be directly coupled with commercially available 2-thiopheneacetyl chloride.

-

Reaction Conditions: The reaction is performed under Schotten-Baumann conditions, which is an environmentally friendly aqueous protocol. This involves reacting the amine salt with the acyl chloride in the presence of a base (like sodium carbonate) in a two-phase system (e.g., water/tert-butyl methyl ether).[7][16]

-

Product Isolation: The resulting product, an oil, is isolated in high yield. Purification can be achieved via techniques suitable for non-crystalline compounds, such as wiped-film evaporative distillation.[7]

This direct coupling approach is highly efficient as it bypasses the need to first isolate the free base of (S)-ethyl nipecotate, streamlining the synthetic process.

Practical Guidelines for Handling and Storage

As with any chemical reagent, adherence to safety protocols is non-negotiable.

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[20]

-

Avoid breathing dust, vapors, or mists.[17]

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed to prevent moisture ingress.

-

Store away from incompatible materials such as strong oxidizing agents.[21]

-

Protect from heat and direct sunlight.[17]

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern drug development. Its stable, crystalline nature and the well-established, efficient methods for its chiral resolution make it a reliable and cost-effective precursor. Its central role in the synthesis of potent GABA uptake inhibitors and other complex pharmaceutical agents underscores its strategic value. For researchers and process chemists, a thorough understanding of its synthesis, properties, and applications is essential for leveraging this versatile building block to its full potential in the creation of next-generation therapeutics.

References

-

A Two-Step Resolution for Preparing Enantiopure (S)-Ethyl Nipecotate. Scientific.Net. Available at: [Link]

-

Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylose-Based Chiral Stationary Phase. Journal of Chromatographic Science, Oxford University Press. Available at: [Link]

-

Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. ResearchGate. Available at: [Link]

-

Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylose-Based Chiral Stationary Phase. OUCI. Available at: [Link]

-

Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. SpringerLink. Available at: [Link]

-

Stereoselective Synthesis of Nipecotic Acid Derivatives via Palladium-Catalyzed Decarboxylative Cyclization of γ-Methylidene-δ-valerolactones with Imines. ACS Publications. Available at: [Link]

- Process for resolving racemic mixtures of piperidine derivatives. Google Patents.

-

Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. ResearchGate. Available at: [Link]

-

SAFETY DATA SHEET. Covestro Solution Center. Available at: [Link]

-

CAS No : 5006-62-2| Chemical Name : Ethyl Nipecotate. Pharmaffiliates. Available at: [Link]

-

Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. Available at: [Link]

-

active pharmaceutical ingredients - Ethyl Nipecotate (3-piperidinecarboxylicacid ethyl ester) Trader. Saimak Laboratories. Available at: [Link]

-